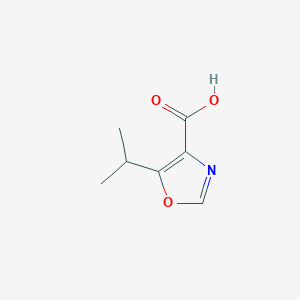

5-(丙-2-基)-1,3-恶唑-4-羧酸

描述

The compound "5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid" is not directly mentioned in the provided papers. However, the papers discuss various derivatives of 1,3-oxazole-4-carboxylic acid, which are relevant to the analysis of the compound . These derivatives are important in the synthesis of biologically active compounds and have been used in the preparation of peptidomimetics, antiproliferative agents, and other functionalized molecules .

Synthesis Analysis

The synthesis of 1,3-oxazole-4-carboxylic acid derivatives is a topic of interest in the field of medicinal chemistry. For instance, a ruthenium-catalyzed cycloaddition protocol has been developed to synthesize 5-amino-1,2,3-triazole-4-carboxylates, which are structurally related to 1,3-oxazole-4-carboxylic acid derivatives . Additionally, novel derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid have been synthesized from methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids . These methods highlight the versatility and regiocontrol achievable in the synthesis of oxazole derivatives.

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the presence of the oxazole ring, a five-membered heterocyclic compound containing both oxygen and nitrogen atoms. The structure of these derivatives can be confirmed using techniques such as X-ray crystallography, as demonstrated in the synthesis of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acid derivatives . The oxazole ring imparts unique electronic and steric properties that are exploited in the design of biologically active molecules.

Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions, enabling the introduction of different functional groups. For example, the transformation of oxazole-4-carboxylic acid hydrazide derivatives into 1,3,4-oxadiazoles through recyclization in acetic acid has been reported . These reactions are crucial for the diversification of oxazole-based scaffolds and the development of compounds with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives, such as melting points and solubility, are influenced by the substituents on the oxazole ring. These properties are typically characterized using techniques like melting point determination, elemental analysis, and spectroscopy (FT-IR, 1H, and 13C NMR) . The antiproliferative and antimicrobial activities of these compounds suggest that they have significant potential in drug development, with the ability to interact with biological targets .

科学研究应用

合成与转化

- 已经探索了与 5-(丙-2-基)-1,3-恶唑-4-羧酸相关的衍生物的合成和转化。例如,Prokopenko 等人 (2010) 描述了 2-芳基-5-(3,5-二甲基-1H-吡唑-1-基)-1,3-恶唑-4-羧酸的甲酯及其功能衍生物的合成,然后用于进一步转化 (Prokopenko、Pil'o、Vasilenko 和 Brovarets,2010)。

基于三唑的支架的催化合成

- 该化合物在基于三唑的支架的合成中具有潜力,正如 Ferrini 等人 (2015) 所指出的。他们开发了一种钌催化的环加成方案,用于制备受保护的三唑氨基酸,可用于制备肽模拟物或生物活性化合物 (Ferrini 等,2015)。

生物活性化合物的开发

- Pil'o 等人 (2010) 的一项研究重点是开发 2-芳基-5-芳基硫代-1,3-恶唑-4-羧酸及其衍生物。这些化合物显示出各种后续转化的潜力,这可能与创造新的生物活性分子有关 (Pil'o、Prokopenko、Brovarets 和 Drach,2010)。

抗菌和抗癌应用

- 研究还扩展到 1,3-恶唑类联吡啶基-吡唑啉的合成,这些化合物已显示出作为抗癌和抗菌剂的希望。Katariya、Vennapu 和 Shah (2021) 研究了这些化合物的结构和功效,证明了它们在医学应用中的潜力 (Katariya、Vennapu 和 Shah,2021)。

光氧化和巨环内酯合成

- 恶唑,包括 5-(丙-2-基)-1,3-恶唑-4-羧酸的衍生物,已用于光氧化过程中。Wasserman、Gambale 和 Pulwer (1981) 描述了它们在巨环内酯合成中的应用,突出了该化合物在有机合成中的多功能性 (Wasserman、Gambale 和 Pulwer,1981)。

杂环化合物的合成

- 使用 5-(丙-2-基)-1,3-恶唑-4-羧酸也已实现了杂环衍生物(如恶唑啉和二氢吡啶酮)的合成。Bacchi 等人 (2005) 进行氧化羰基化反应以生成这些化合物,证明了该化学物质在创建不同的杂环结构中的效用 (Bacchi、Costa、Della Ca'、Gabriele、Salerno 和 Cassoni,2005)。

属性

IUPAC Name |

5-propan-2-yl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-4(2)6-5(7(9)10)8-3-11-6/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOZWIXEPNCJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80542034 | |

| Record name | 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89006-96-2 | |

| Record name | 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

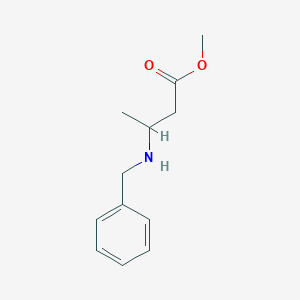

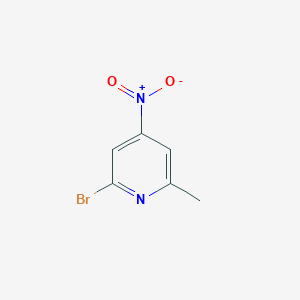

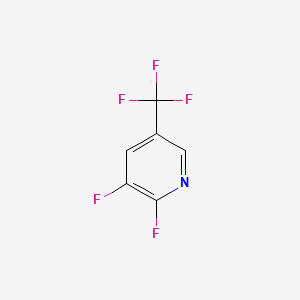

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(Propan-2-yl)benzoyl]pyridine](/img/structure/B1282696.png)

![8-(Benzyloxy)imidazo[1,2-a]pyridine](/img/structure/B1282718.png)